![molecular formula C17H18ClNOS B5710027 2-[(3-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5710027.png)
2-[(3-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-[(3-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzyl chloride with sodium methylthiolate to form 3-chlorobenzyl methyl sulfide.
Acylation Reaction: The intermediate is then reacted with 2,5-dimethylaniline in the presence of an acylating agent such as acetyl chloride or acetic anhydride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[(3-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The presence of the chlorophenyl and methylsulfanyl groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
- 2-[(3-chlorophenyl)methylsulfanyl]-N-(2,4-dimethylphenyl)acetamide
- 2-[(3-chlorophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)acetamide
- 2-[(3-chlorophenyl)methylsulfanyl]-N-(3,5-dimethylphenyl)acetamide
Comparison: The unique combination of substituents in 2-[(3-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide distinguishes it from similar compounds. The position of the methyl groups on the phenyl ring can significantly affect its chemical reactivity and biological activity. For instance, the 2,5-dimethyl substitution pattern may offer different steric and electronic properties compared to the 2,4- or 2,6-dimethyl patterns, leading to variations in its interaction with molecular targets.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-6-7-13(2)16(8-12)19-17(20)11-21-10-14-4-3-5-15(18)9-14/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPBCUPBXXGGPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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